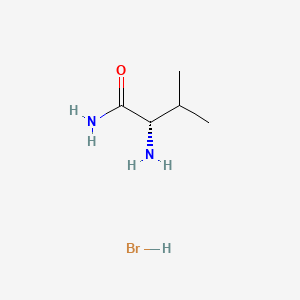

H-Val-NH2 hbr

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-methylbutanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.BrH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKXVRIZKXQGGR-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies of H Val Nh2 Hbr and Its Derivatives

L-Valinamide hydrobromide (H-Val-NH2·HBr) is a key building block in synthetic organic and medicinal chemistry, particularly in the construction of peptides and peptidomimetics. Its synthesis and incorporation into larger molecules involve a range of chemical strategies, from direct amide formation to its application in sophisticated peptide synthesis protocols.

Chemical Reactivity and Mechanistic Studies of H Val Nh2 Hbr

Acid-Base Interactions and Salt Formation Dynamics

The presence of the primary amine and the hydrobromide salt makes the acid-base chemistry of H-Val-NH2 HBr a central aspect of its reactivity. The hydrobromide salt is the result of the reaction between the basic amino group of L-valinamide and the strong acid, hydrobromic acid (HBr). chemimpex.com In an aqueous solution, an equilibrium is established between the protonated form (L-valinamide-NH3+) and the free base (L-valinamide).

The salt form significantly influences the compound's physical properties, most notably its solubility. The hydrobromide salt enhances the aqueous solubility of L-valinamide, which can be advantageous in various applications, such as in pharmaceutical formulations or as a reagent in aqueous reaction media. chemimpex.com The solubility of similar amino acids like L-valine is known to be dependent on temperature and the composition of the solvent system. For instance, the solubility of L-valine in binary mixed solvents of water and organic solvents like ethanol (B145695) or acetone (B3395972) generally decreases as the concentration of the organic solvent increases. researchgate.net While specific data for this compound is not available, a similar trend can be anticipated.

The dynamics of salt formation are crucial for its purification and handling. The salt can be formed by treating L-valinamide with hydrobromic acid. Conversely, the free base can be regenerated by treatment with a suitable base. This acid-base characteristic is fundamental to its use in synthesis and other applications where control of the amine's nucleophilicity is required.

Hydrolysis and Deamination Pathways of Valine Amide Structures

The amide functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the amide bond to yield L-valine and ammonia (B1221849). This reaction can be catalyzed by either acid or base. allen.inmasterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (as an ammonium (B1175870) ion under acidic conditions) yields L-valine. masterorganicchemistry.comlibretexts.org

In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. allen.inlibretexts.org This intermediate then collapses, expelling the amide anion, which subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia. libretexts.org The hydrolysis of amides is generally a slow process and often requires heating. masterorganicchemistry.com The rate of hydrolysis can be influenced by the steric hindrance around the carbonyl group. The bulky isopropyl group of the valine side chain might have a modest effect on the rate of hydrolysis compared to less hindered amino acid amides.

Deamination, the removal of the amine group, is another potential reaction pathway for amino acid derivatives. slideshare.netlumenlearning.com For primary amines like the one in L-valinamide, deamination can occur through various mechanisms, often involving the formation of a diazonium salt, which is unstable and can lead to a variety of products, including the corresponding alcohol via reaction with water. In biological systems, deamination is a key process in amino acid catabolism and is typically catalyzed by enzymes. libretexts.org Non-enzymatic deamination can also occur, for instance, through the reaction with nitrous acid. Spontaneous deamination of the amine group in amino acids is also a known, albeit slow, process. nih.gov

Participation in Nucleophilic Substitution and Addition Reactions (General Chemical Principles)

The primary amine group of L-valinamide is a potent nucleophile, capable of participating in a variety of nucleophilic substitution and addition reactions. masterorganicchemistry.comrammohancollege.ac.inbyjus.com The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers.

In nucleophilic substitution reactions , the amine can displace a leaving group from an alkyl halide or a similar substrate to form a secondary amine. libretexts.org The reactivity in these reactions is dependent on the steric hindrance of both the nucleophile and the electrophile. The isopropyl group of valine might sterically hinder the approach of the nucleophile to highly substituted electrophilic centers.

L-valinamide has been used as a model nucleophile in research to study the reactivity of N-terminal valine residues in proteins. For example, it has been shown to react with butadiene monoxide, an epoxide, via nucleophilic ring-opening. nih.gov In this reaction, the amine attacks one of the carbon atoms of the epoxide ring, leading to the formation of a hydroxyalkylated product. nih.gov

L-valinamide also participates in nucleophilic addition reactions , particularly with carbonyl compounds and Michael acceptors. It has been shown to react with hydroxymethylvinyl ketone (HMVK), a Michael acceptor, via a Michael addition reaction. nih.govfigshare.com In this type of reaction, the amine adds to the β-carbon of an α,β-unsaturated carbonyl compound.

The amide group itself is generally less reactive towards nucleophiles than the primary amine. However, it can undergo reactions under specific conditions. For example, the amide C-N bond can be cleaved under certain catalytic conditions. nih.gov Furthermore, derivatives of valine amide have been used in the development of catalysts for reactions like aldol (B89426) additions. researchgate.net

Computational and Theoretical Investigations of H Val Nh2 Hbr

Quantum Chemistry Calculations and Potential Energy Surface (PES) Studies

Quantum chemistry calculations are instrumental in exploring the conformational landscape of molecules. For derivatives of valinamide (B3267577), such as formyl-L-valinamide, ab initio self-consistent field molecular orbital (SCF-MO) computations have been employed to map the potential energy surface (PES). A PES describes the energy of a molecule as a function of its geometric parameters, revealing the most stable conformations (energy minima) and the energy barriers between them. acs.orgwikipedia.org

Studies on formyl-L-valinamide, a closely related model peptide, have identified numerous stable conformations on its three-dimensional Ramachandran map, which is defined by the dihedral angles (φ, ψ, χ1) of the peptide backbone and side chain. acs.org Out of a possible 27 legitimate minima, 20 distinct conformations were computationally determined to exist. acs.org The exploration of the full conformational space is crucial as the biological and chemical activity of such molecules is often dictated by a specific three-dimensional structure. The presence of the bulky isopropyl side chain in valine derivatives significantly influences the accessible regions of the PES, often restricting the conformational freedom compared to simpler amino acid amides like those of glycine (B1666218) or alanine (B10760859). acs.org

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. mdpi.com For valinamide, DFT calculations, often at the B3LYP/D95** level, have been used to optimize molecular geometries and predict vibrational frequencies. nih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles of the most stable conformers.

In a study of valinamide, ab initio calculations at the MP2/6-31G** level identified six conformational minima. These minima primarily differ in the orientation of the isopropyl side chain and the nature of intramolecular hydrogen bonding. acs.org However, a notable finding was that none of the theoretically predicted structures perfectly matched the experimental moments of inertia obtained from rotational spectroscopy. This suggests that the true gas-phase structure might be an average of several conformers or that the computational models require further refinement to fully capture the subtle geometric details influenced by the bulky side chain. acs.org

DFT is also used to analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of molecular reactivity. mdpi.com For H-Val-NH2 HBr, the protonation of the primary amine group would significantly lower the energy of the HOMO, impacting the molecule's reactivity and interaction with its environment.

Table 1: Calculated Rotational Constants for Valinamide

| Isotopic Species | A (MHz) | B (MHz) | C (MHz) |

| Normal | 3019.242(1) | 1473.0587(7) | 1252.5350(8) |

| This table is based on experimental data which are compared against computational results. acs.org |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Electrostatic Effects)

The intermolecular interactions of this compound are dominated by hydrogen bonding and electrostatic effects, which are significantly influenced by the presence of the protonated amine (NH3+) group and the bromide counter-ion. The amide functional group itself is a potent hydrogen bond donor (N-H) and acceptor (C=O). wikipedia.org

In the solid state, and in concentrated solutions, this compound is expected to form extensive networks of hydrogen bonds. The NH3+ group is a strong hydrogen bond donor, readily interacting with the bromide ion and the carbonyl oxygen of neighboring molecules. The amide N-H can also act as a hydrogen bond donor, while the carbonyl oxygen is a primary acceptor site. wikipedia.org Computational studies on similar systems, like beta-sheet peptide models, have shown that hydrogen bonding is the primary mechanism for vibrational coupling between amide groups. nih.gov

Electrostatic interactions are also critical. The formal positive charge on the ammonium (B1175870) group and the negative charge on the bromide ion lead to strong ion-pairing. Furthermore, the amide group possesses a significant dipole moment. In the context of this compound, this would lead to strong dipole-ion and dipole-dipole interactions, contributing to the stability of condensed phases. Quantum chemical calculations on protonated amino acids have highlighted the strength of these interactions, which are often stronger than typical hydrogen bonds. plos.orgcambridgemedchemconsulting.com

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound is largely determined by the rotational barriers around the single bonds in its backbone and side chain. The key dihedral angles that define the conformation are φ (C'-N-Cα-C'), ψ (N-Cα-C'-N), and χ1 (N-Cα-Cβ-Cγ). Due to the L-configuration of the natural valine, the molecule is chiral, and its stereochemistry plays a crucial role in its interactions with other chiral molecules.

Computational studies on formyl-L-valinamide have shown that the side-chain conformation (defined by χ1) strongly influences the stability of the backbone conformations (defined by φ and ψ). acs.org The bulky isopropyl group can exist in three staggered conformations (gauche+, anti, and gauche-). The gauche conformations (χ1 ≈ 60° and 300°) result in a pattern of stable backbone conformations similar to that of alanine derivatives. acs.org However, certain combinations of backbone and side-chain angles are disfavored due to steric clashes, leading to the elimination of some potential energy minima. acs.org

The protonation of the amine group in this compound would likely introduce additional conformational constraints due to electrostatic repulsion and altered hydrogen bonding patterns, though the fundamental principles of steric avoidance due to the isopropyl group would remain the dominant factor in its conformational preferences.

Academic Applications of H Val Nh2 Hbr As a Research Tool

Development of Biochemical Probes and Activity-Based Profiling Reagents

The unique structure of H-Val-NH2 HBr makes it an attractive scaffold for the development of chemical probes designed to study and profile enzyme activity. Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes such probes to monitor the functional state of enzymes within complex biological mixtures. nih.gov These probes typically consist of a recognition element, a reactive group (or "warhead"), and a reporter tag.

The design of effective enzyme probes hinges on the principle of incorporating a molecular structure recognized by the target enzyme's active site. The valine structure within this compound is recognized by numerous proteases, particularly those that cleave peptide bonds C-terminal to valine residues.

Probes are engineered to be activity-based, meaning they covalently and irreversibly bind to the active site of an enzyme. universiteitleiden.nl This requires the presence of an electrophilic "warhead" that can react with a nucleophilic residue in the enzyme's catalytic center. The this compound molecule itself is not a reactive probe but serves as a foundational building block. The primary amine of valinamide (B3267577) can be readily modified to attach a reactive warhead and a reporter tag (like biotin (B1667282) or a fluorophore).

For instance, phosphinate electrophiles have been developed as effective warheads for serine protease probes. nih.gov In a synthetic scheme, a Cbz-protected valine analogue can be deprotected using hydrobromic acid (HBr) in acetic acid, yielding a free amine that is then coupled to a linker and warhead. nih.gov The valine side chain guides the probe to the P1 subsite of target proteases, such as neutrophil elastase, leading to covalent labeling.

Table 1: Design Components of Activity-Based Probes Derived from Valine

| Component | Function | Example Moiety | Rationale for Use |

| Recognition Element | Binds to the enzyme's active site for specificity. | Valine side chain | Mimics the natural substrate residue, providing affinity and selectivity for specific proteases. |

| Reactive Group (Warhead) | Forms a covalent bond with a catalytic residue. | Phenylphosphinate | An electrophile that targets active site nucleophiles like serine, leading to irreversible inhibition. nih.gov |

| Reporter Tag | Enables detection and quantification of labeled enzymes. | Azide or Alkyne | Allows for "click" chemistry attachment of fluorescent dyes or affinity tags (e.g., biotin) for visualization and pulldown experiments. nih.gov |

| Linker | Connects the recognition element to the reporter tag. | Peptide sequence or alkyl chain | Provides spatial separation to prevent steric hindrance and can be designed to interact with enzyme subsites beyond the primary pocket. nih.gov |

Beyond covalent probes, this compound can be integrated into reagent systems for developing fluorescent and luminescent biosensors. These sensors are designed to report on specific biological activities or the presence of certain molecules through changes in their optical properties. While small molecules like this compound are not inherently fluorescent, they can be incorporated as a recognition element within a larger sensor system.

One approach involves using them in conjunction with fluorescent proteins. nih.gov For example, a biosensor could be engineered where the binding of a valinamide-derived ligand to a receptor protein induces a conformational change. This change could, in turn, alter the environment of a fused fluorescent protein, modulating its brightness or emission wavelength. The development of genetically encodable fluorescent protein biosensors has expanded the possibilities for creating such tools to monitor cellular events in real-time. nih.gov

Another strategy is the creation of fluorogenic probes. In this design, a valinamide-based targeting moiety is linked to a fluorophore that is initially in a "quenched" or non-fluorescent state. Upon enzymatic cleavage of the valinamide portion by a target protease, the fluorophore is released or undergoes a chemical transformation that restores its fluorescence. This "turn-on" mechanism provides a direct and sensitive readout of enzyme activity.

Design Principles for Enzyme Target Probes

Model Compound Studies for Peptide-Enzyme Interactions

The study of how enzymes recognize and process their substrates is fundamental to biochemistry and drug discovery. americanpeptidesociety.org Due to their simplified yet representative structure, small molecules like this compound serve as excellent model compounds for investigating peptide-enzyme interactions. smolecule.comsmolecule.com

By using valinamide, researchers can dissect the specific contributions of the valine side chain and the terminal amide group to binding affinity and catalytic turnover. X-ray crystallography studies of enzymes co-crystallized with inhibitors or substrate analogues, including those containing valine, have provided detailed atomic-level insights into these interactions. For example, the structure of a peptide inhibitor bound to a protein kinase reveals how specific residues, including those in the recognition sequence, fit into the enzyme's binding cleft. nih.gov Such studies elucidate the network of hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern molecular recognition at the active site.

Kinetic studies using this compound or its simple derivatives can help determine key enzymatic parameters like the Michaelis constant (Kₘ) and the catalytic rate (kcat), providing quantitative data on binding affinity and enzyme efficiency. americanpeptidesociety.org This information is crucial for understanding an enzyme's substrate specificity and for the rational design of more potent and selective inhibitors.

Role as a Building Block in Complex Organic Synthesis (Beyond Peptides)

While its origins are in peptide chemistry, the utility of this compound extends to broader applications in complex organic synthesis. chemrevise.orgphysicsandmathstutor.com Its chiral nature and functional handles (amine and amide) make it a valuable chiron for constructing larger, stereochemically defined molecules.

A significant application of valinamide derivatives is in the synthesis of analogues of complex natural products. One prominent example is the synthesis of analogues of hemiasterlin (B1673049), a potent antimitotic agent isolated from marine sponges. capes.gov.br HTI-286 (taltobulin), a synthetic analogue of hemiasterlin, has shown significant antitumor activity and has advanced to clinical trials. capes.gov.brresearchgate.net

The structure of HTI-286 is a tripeptide analogue containing a valine-derived unit at its C-terminus. researchgate.net Synthetic routes to HTI-286 and other analogues utilize valinamide or protected versions as a key building block. The synthesis involves coupling the valinamide fragment with other complex amino acid-like fragments to assemble the final molecule. These studies are critical for developing new therapeutic agents and for probing the structure-activity relationships of the natural product, identifying which parts of the molecule are essential for its biological activity. capes.gov.br

Table 2: this compound in the Synthesis of Bioactive Compounds

| Target Compound Class | Example | Role of this compound | Reference |

| Antimicrotubule Agents | HTI-286 (Taltobulin) and other hemiasterlin analogues | Serves as the C-terminal building block, providing a key structural component for biological activity. | capes.gov.brresearchgate.net |

| Protease Inhibitors | Peptidomimetic inhibitors | Provides the P1 residue for specific recognition by target proteases like serine proteases. | nih.govscholaris.ca |

Supramolecular chemistry involves the design and synthesis of large, ordered structures held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. The functional groups on this compound are well-suited for directing the formation of such assemblies.

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of amides and peptides is a cornerstone of organic chemistry, yet traditional methods are often plagued by poor atom economy and the generation of significant chemical waste. ucl.ac.uknih.gov Future research is intensely focused on developing novel synthetic pathways that align with the principles of green chemistry, emphasizing waste prevention, atom economy, and the use of catalytic rather than stoichiometric reagents. acs.org

Conventional amide bond formation, including the synthesis of valinamide (B3267577), often relies on stoichiometric activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which produce substantial byproduct waste. ucl.ac.uk A significant future direction is the broader adoption of direct catalytic amidation. Boronic acid-catalyzed reactions, for instance, can facilitate the condensation of carboxylic acids and amines with only the removal of water, dramatically improving the environmental footprint of the synthesis. ucl.ac.uk

Another emerging trend is the shift from the conventional Carboxylate-to-Amine (C- to N-) direction of solid-phase peptide synthesis (SPPS) to the Amine-to-Carboxylate (N- to C-) direction. nih.gov N- to C- synthesis offers the potential for improved atom economy by minimizing the use of protecting groups and excess reagents, which are major sources of waste in traditional SPPS. nih.gov Furthermore, innovative activation methods, such as those employing hydrosilane/aminosilane systems, are being explored to circumvent the use of classic condensation reagents entirely, which also helps to address long-standing challenges like racemization during peptide coupling. rsc.org

Table 1: Comparison of Synthetic Approaches for Amide Bond Formation

| Feature | Traditional Stoichiometric Activation (e.g., DCC) | Emerging Catalytic Amidation (e.g., Boronic Acid) |

|---|---|---|

| Principle | Activation of a carboxylic acid with a stoichiometric reagent to form a reactive intermediate. | Direct condensation of a carboxylic acid and an amine using a sub-stoichiometric catalyst. |

| Byproducts | High molecular weight urea (B33335) byproducts (e.g., DCU). | Water is the only stoichiometric byproduct. ucl.ac.uk |

| Atom Economy | Generally low due to the inclusion of the activating agent in the mass balance. acs.org | High, as most atoms from the reactants are incorporated into the product. acs.org |

| Process Mass Intensity (PMI) | High, reflecting significant use of reagents and solvents relative to the product weight. acs.org | Significantly lower, indicating a more resource-efficient process. |

| Environmental Impact | High waste generation, often requiring extensive purification. | Minimal waste, aligning with green chemistry principles. acs.org |

Advanced Analytical Techniques for Trace Analysis and Structural Complexity

As H-Val-NH2·HBr is used to build more complex and potent peptide-based molecules, the demand for highly sensitive and comprehensive analytical methods for quality control, impurity profiling, and structural verification is growing. Future research will focus on advancing analytical techniques to handle increasingly complex structures and to detect impurities at ever-lower concentrations.

For trace analysis, the future lies in pushing the boundaries of liquid chromatography-tandem mass spectrometry (LC-MS/MS). While already a powerful tool, advancements will focus on enhancing ionization efficiency, improving mass analyzer sensitivity, and integrating novel separation technologies, such as microcolumn chromatography, which drastically reduces solvent consumption and waste, making it a greener analytical approach. beloit.edu Real-time process analytical technology (PAT) is also an emerging trend, allowing for in-line monitoring of reactions to ensure quality and prevent the formation of impurities during synthesis. beloit.edu

For molecules of increasing structural complexity derived from valinamide, high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy will be critical. Techniques like ion mobility-mass spectrometry (IM-MS) are emerging as powerful tools that not only provide mass-to-charge information but also data on the three-dimensional shape of an ion. This is invaluable for distinguishing between isomers and understanding the conformation of complex peptides. Multidimensional NMR will remain indispensable for the definitive elucidation of the solution-state structure and dynamics of novel peptide architectures.

Table 2: Advanced Analytical Techniques for Valinamide-Containing Compounds

| Technique | Principle | Application in Future Research |

|---|---|---|

| Microcolumn LC-MS/MS | Chromatographic separation on small-bore columns coupled with highly sensitive mass spectrometric detection. beloit.edu | Ultra-trace quantification of impurities and metabolites; reduces solvent usage, aligning with green analytical chemistry. beloit.edu |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions based on their size, shape, and charge in the gas phase prior to mass analysis. | Differentiation of isomeric and isobaric impurities; conformational analysis of complex peptides containing valinamide. |

| Process Analytical Technology (PAT) | In-line or on-line monitoring of chemical processes to ensure quality is built into the product. beloit.edu | Real-time monitoring of peptide synthesis to optimize yield and minimize side-product formation. |

| 2D/3D NMR Spectroscopy | Nuclear Magnetic Resonance experiments that correlate different nuclei to reveal through-bond and through-space connectivities. | Unambiguous structural elucidation and conformational analysis of novel, complex molecules derived from H-Val-NH2·HBr. |

Integration with Artificial Intelligence and Machine Learning in Chemical Design

A revolutionary trend in chemistry is the integration of artificial intelligence (AI) and machine learning (ML) to accelerate the discovery and design of new molecules. oup.com Given that H-Val-NH2·HBr is a component of peptides, this field is poised to transform how valinamide-containing structures are developed for therapeutic or material applications.

Table 3: Applications of AI/ML in Designing Peptides with Valinamide

| AI/ML Method | Application | Predicted Property/Outcome |

|---|---|---|

| Deep Learning (e.g., CNNs) | Prediction of peptide-protein interactions. mdpi.com | Binding affinity and specificity for a therapeutic target. |

| Random Forest / Monte Carlo Tree Search | Discovery of novel self-assembling peptides. nih.gov | Aggregation propensity and potential to form nanomaterials. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling and predicting biological activity from chemical structure. frontiersin.org | Prediction of antimicrobial or anticancer activity for newly designed sequences. |

| Generative Adversarial Networks (GANs) | De novo design of peptide sequences. | Generation of novel peptide candidates with optimized, drug-like characteristics. |

Exploration in New Material Science Architectures

The future of H-Val-NH2·HBr extends beyond pharmaceuticals into the realm of advanced materials. The valinamide moiety, with its specific steric and hydrophobic properties conferred by the isopropyl side chain, can be a key component in the bottom-up design of functional biomaterials through molecular self-assembly.

Research is increasingly focused on designing short peptides that can spontaneously organize into well-defined nanostructures such as nanofibers, nanotubes, and hydrogels. nih.gov The inclusion of valinamide in these sequences can be used to tune the hydrophobic interactions that drive the assembly process, thereby controlling the morphology and mechanical properties of the resulting material. These materials have vast potential applications, including as scaffolds for tissue engineering, matrices for 3D cell culture, and vehicles for controlled drug delivery.

Another emerging frontier is the use of valine-based polymers and peptides in catalysis and separation science. For example, poly-L-valine has been explored as a chiral coating for electrodes used in asymmetric electrocatalysis, leveraging the inherent chirality of the valine residue to influence reaction outcomes. cardiff.ac.uk Future work will likely expand on this concept, creating self-assembled peptide-based catalysts with high specificity and efficiency, potentially for applications in light-harvesting and conductivity. nih.gov

Table 4: Emerging Material Architectures Incorporating Valinamide

| Material Architecture | Design Principle | Potential Application |

|---|---|---|

| Peptide Nanofibers/Hydrogels | Self-assembly of amphiphilic peptides driven by hydrophobic and hydrogen-bonding interactions. | Tissue engineering scaffolds, controlled-release drug delivery systems, injectable therapeutics. |

| Chiral Catalytic Surfaces | Immobilization or self-assembly of valinamide-containing peptides (e.g., poly-L-valine) onto a solid support. cardiff.ac.uk | Asymmetric synthesis, enantioselective separations. cardiff.ac.uk |

| Functional Nanostructures | AI-guided design of peptide sequences that self-assemble into materials with specific electronic or mechanical properties. nih.gov | Bio-inspired catalysts, light-harvesting systems, conductive biomaterials. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing H-Val-NH2·HBr, and how can purity be validated?

- Answer : Solid-phase peptide synthesis (SPPS) is commonly used for peptide derivatives like H-Val-NH2·HBr. Key steps include:

- Coupling : Use Fmoc-Val-OH with HATU/DIPEA activation for amide bond formation.

- Deprotection : Remove Fmoc groups with 20% piperidine in DMF.

- Cleavage : Treat with HBr/acetic acid (1:3 v/v) to release the peptide and form the HBr salt.

- Purification : Reverse-phase HPLC (C18 column, gradient elution with 0.1% TFA in water/acetonitrile) ensures ≥95% purity.

- Validation : Confirm purity via HPLC (retention time comparison) and structure via (e.g., δ 1.02 ppm for valine methyl groups) and HRMS .

Q. Which analytical techniques are critical for characterizing H-Val-NH2·HBr’s structural integrity?

- Answer : A multi-technique approach is essential:

- Spectroscopy : (DMSO-d6) to verify backbone protons and HBr counterion integration. FT-IR for amide I/II bands (~1650 cm, ~1550 cm) .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion ([M+H]) and isotopic distribution.

- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (±0.3% tolerance) .

Q. What are the primary research applications of H-Val-NH2·HBr in biochemistry?

- Answer : This compound serves as:

- A model peptide for studying enzymatic cleavage (e.g., protease specificity assays).

- A building block in peptide-drug conjugate synthesis (e.g., valine-linked prodrugs).

- A stability reference in formulation studies due to its hygroscopic nature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for H-Val-NH2·HBr across solvent systems?

- Answer : Systematic solubility studies under controlled conditions (e.g., 25°C, inert atmosphere) are critical:

- Solvent Screening : Test polar (water, DMSO) vs. non-polar (ethyl acetate) solvents.

- Quantification : Use UV-Vis spectroscopy (λ = 220 nm) or gravimetric analysis after lyophilization.

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers. Contradictions may arise from residual solvents or polymorphic forms, requiring PXRD analysis .

Q. What experimental protocols ensure stability assessment of H-Val-NH2·HBr under physiological conditions?

- Answer : Accelerated stability testing includes:

- Temperature/Humidity : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- pH Stability : Incubate in buffers (pH 1–9) and quantify intact peptide via LC-MS.

- Oxidative Stress : Expose to 0.3% HO; track oxidation products (e.g., methionine sulfoxide) .

Q. What computational approaches predict H-Val-NH2·HBr’s interactions with biological targets?

- Answer : Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina):

- Force Fields : Use AMBER or CHARMM for peptide-ligand interactions.

- Binding Affinity : Calculate ΔG values for hydrogen bonding with proteases or transporters.

- Validation : Compare computational results with SPR or ITC experimental data .

Q. How can batch-to-batch variability in H-Val-NH2·HBr synthesis be minimized for reproducible research?

- Answer : Implement quality-by-design (QbD) principles:

- Critical Process Parameters (CPPs) : Monitor coupling efficiency (via Kaiser test) and cleavage time.

- PAT Tools : Use in-line FT-IR for real-time reaction monitoring.

- Documentation : Follow NIH guidelines for detailed experimental logs (reagent lot numbers, ambient conditions) .

Q. What experimental designs are optimal for studying H-Val-NH2·HBr’s pharmacokinetics in preclinical models?

- Answer : Use radiolabeled -Val-NH2·HBr in rodent models:

- Dosing : Intravenous vs. oral administration to assess bioavailability.

- Sampling : Collect plasma/tissues at t = 0.5, 1, 2, 4, 8, 24 h post-dose.

- Analytics : Quantify via scintillation counting and compartmental modeling (WinNonlin) .

Methodological Considerations

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/HPLC data in repositories like Zenodo .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain IACUC approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.